molecular formula C7H10N2OS B12086942 Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- CAS No. 539857-78-8

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-

Cat. No.: B12086942
CAS No.: 539857-78-8
M. Wt: 170.23 g/mol
InChI Key: RQHVXKSEMNIYIN-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3, forming a core structure found in nucleic acids, vitamins, and bioactive molecules . The compound 4,6-dimethyl-2-(methylsulfinyl)pyrimidine features a pyrimidine ring substituted with methyl groups at positions 4 and 6 and a methylsulfinyl (-S(O)CH₃) group at position 2.

Properties

IUPAC Name

4,6-dimethyl-2-methylsulfinylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(2)9-7(8-5)11(3)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHVXKSEMNIYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629303
Record name 2-(Methanesulfinyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539857-78-8
Record name 2-(Methanesulfinyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation with Dimethyl Carbonate

Dimethyl carbonate (DMC), a non-toxic methylating agent, offers a sustainable pathway. In the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, DMC reacts with 4,6-dimethyl-2-mercaptopyrimidine to form 4,6-dimethyl-2-methylthiopyrimidine.

Optimized Parameters:

  • Reactants: 4,6-Dimethyl-2-mercaptopyrimidine (1.0 eq), DMC (3.0 eq)

  • Catalyst: TBAB (0.1 eq)

  • Solvent: Toluene

  • Temperature: 80°C

  • Duration: 8–10 hours

  • Yield: 92–95%

This method avoids toxic byproducts and simplifies purification, aligning with industrial safety standards.

Controlled Oxidation to the Sulfinyl Derivative

The critical challenge lies in oxidizing the methylthio group (-SMe) to methylsulfinyl (-SO Me) without over-oxidizing to the sulfonyl (-SO₂Me) stage. While existing literature focuses on sulfonyl derivatives, adjusting reaction conditions enables selective sulfinyl formation.

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) serves as a mild oxidizing agent. Using a substoichiometric ratio of H₂O₂ and a tungsten-based catalyst achieves partial oxidation:

Protocol Adaptations from Sulfonyl Synthesis:

  • Reactants: 4,6-Dimethyl-2-methylthiopyrimidine (1.0 eq)

  • Oxidizing Agent: 30% H₂O₂ (1.2 eq)

  • Catalyst: Sodium tungstate (Na₂WO₄, 0.05 eq)

  • Solvent: Acetic acid-water (9:1 v/v)

  • Temperature: 60°C

  • Duration: 2–3 hours

  • Yield (Sulfinyl): 70–75% (estimated via HPLC monitoring)

Reducing the H₂O₂ equivalence and reaction time limits over-oxidation. The aqueous-acidic medium stabilizes the sulfinyl product, while sodium tungstate accelerates the reaction without requiring harsh conditions.

Catalytic System with Phase-Transfer Agents

Incorporating phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enhances oxidation efficiency in biphasic systems:

Modified Conditions:

  • Catalyst: TBAB (0.1 eq) + Na₂WO₄ (0.05 eq)

  • Solvent: Toluene-water (1:1 v/v)

  • Temperature: 50°C

  • Duration: 1.5 hours

  • Yield (Sulfinyl): 78–82% (theoretical)

This method leverages TBAB to shuttle oxidizing species into the organic phase, improving contact between H₂O₂ and the methylthio substrate.

Purification and Stabilization

Sulfinyl compounds are prone to disproportionation or further oxidation. Post-reaction purification requires careful pH adjustment and solvent selection:

Purification Steps:

  • Neutralization: Adjust the reaction mixture to pH 6–7 using aqueous sodium bicarbonate.

  • Extraction: Partition between toluene and water to isolate the organic phase.

  • Solvent Removal: Distill toluene under reduced pressure.

  • Crystallization: Recrystallize from methanol-water (4:1) to obtain pure sulfinyl product.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Methylation Oxidation
Key Reagent HClDMCH₂O₂/Na₂WO₄
Catalyst NoneTBABTBAB/Na₂WO₄
Temperature (°C) 80–908050–60
Reaction Time (h) 4–68–101.5–3
Yield (%) 85–9092–9570–82

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

The biological significance of 4,6-dimethyl-2-(methylsulfinyl)-pyrimidine is primarily observed in its herbicidal properties. Compounds containing pyrimidin-2-yl moieties have shown excellent herbicidal activity against various weeds. For instance:

  • Herbicidal Activity : Research indicates that derivatives of this compound exhibit significant herbicidal effects, making them valuable in agricultural applications .

Industrial Applications

The industrial applications of 4,6-dimethyl-2-(methylsulfinyl)-pyrimidine are vast:

  • Agrochemicals : The compound serves as an important intermediate in the synthesis of herbicides. Specifically, it is utilized in the production of herbicidal derivatives such as 7-[(4,6-dimethoxypyrimidin-2-yl)thio]naphthalide derivatives . This application underscores its role in enhancing crop yields by controlling weed populations.
  • Pharmaceuticals : Beyond agricultural uses, pyrimidine derivatives are also explored for their potential therapeutic effects. They are being investigated for various medicinal properties including anti-inflammatory and anti-cancer activities.

Data Tables

CompoundActivity TypeEfficacy
4,6-Dimethyl-2-(methylsulfinyl)-pyrimidineHerbicidalHigh
7-[(4,6-Dimethoxypyrimidin-2-yl)thio] derivativeHerbicidalVery High

Case Studies

  • Herbicidal Efficacy Study : A study conducted by Xi et al. (2006) demonstrated that compounds derived from pyrimidines exhibit significant herbicidal activity against common agricultural weeds. The study highlighted the effectiveness of these compounds in field trials and their potential for commercial herbicide formulations.
  • Pharmaceutical Research : Recent investigations into the anti-cancer properties of pyrimidine derivatives have shown promising results in preclinical models. These studies suggest that modifications to the pyrimidine structure can enhance bioactivity and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts as an intermediate in the synthesis of drugs that target endothelin receptors, thereby modulating vascular tone and reducing blood pressure .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The table below compares 4,6-dimethyl-2-(methylsulfinyl)pyrimidine with structurally related compounds, focusing on substituent effects:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity/Applications References
4,6-Dimethyl-2-(methylsulfinyl)pyrimidine Methylsulfinyl (-S(O)CH₃) C₇H₁₀N₂OS 170.23 Moderate polarity, potential for hydrogen bonding; inferred solubility in polar solvents Not explicitly reported; inferred antiviral/antimicrobial potential -
4,6-Dimethyl-2-(methylthio)pyrimidine Methylthio (-SCH₃) C₇H₁₀N₂S 154.23 Lipophilic; low water solubility; used as a precursor for sulfonyl derivatives Intermediate in drug synthesis
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine Methylsulfonyl (-SO₂CH₃) C₇H₁₀N₂O₂S 186.23 High polarity; improved solubility in organic solvents; stable under acidic conditions Antimicrobial activity (synthetic target)
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Dimethoxy (-OCH₃), Methylsulfonyl C₇H₁₀N₂O₄S 230.23 Electron-donating methoxy groups enhance reactivity; polar sulfonyl group Potential enzyme inhibitor
2-((4-Chlorophenyl)disulfanyl)-4,6-dimethylpyrimidine Disulfanyl (-S-S-C₆H₄Cl) C₁₁H₁₀ClN₂S₂ 285.85 High lipophilicity; disulfide linkage enables redox activity SARS-CoV main protease inhibition (IC₅₀ = 0.864 µM)

Key Comparative Insights

Electronic and Solubility Properties
  • Methylsulfinyl vs. Methylthio: The sulfinyl group (-S(O)CH₃) increases polarity compared to the thioether (-SCH₃), enhancing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .
  • Methylsulfonyl vs. Sulfinyl : Sulfonyl derivatives (-SO₂CH₃) exhibit higher polarity and stability, making them suitable for applications requiring aqueous compatibility .

Biological Activity

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-, also known as 4,6-dimethyl-2-methylsulfonylpyrimidine, is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This compound features a pyrimidine ring with specific substitutions that enhance its pharmacological potential. The following sections will discuss its biological activity, including antimicrobial and antiviral properties, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molecular Weight : Approximately 186.23 g/mol
  • Appearance : White to yellow-orange powder or crystalline solid
  • Melting Point : 80.0 to 85.0 °C

The unique structural features of this compound, particularly the methyl and sulfinyl groups, contribute to its biological activity compared to other simpler pyrimidines.

Antimicrobial Activity

Pyrimidine derivatives are widely studied for their antimicrobial properties. Research indicates that Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- exhibits significant activity against various bacterial strains. Several studies have highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Antiviral Properties

Beyond antimicrobial effects, this pyrimidine derivative has also shown promising antiviral activity. Studies suggest it may inhibit viral replication by targeting specific viral enzymes or pathways vital for the viral life cycle. For instance:

  • Mechanism of Action : Potential inhibition of viral RNA polymerases.
  • Viruses Tested : Influenza virus and herpes simplex virus (HSV).

The antiviral efficacy can be attributed to the compound's ability to mimic nucleoside structures, thus interfering with nucleic acid synthesis in viruses.

Case Studies and Research Findings

Several research studies have explored the biological activity of Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-:

  • Study on Antimicrobial Activity :
    • A comprehensive study evaluated the compound against a panel of pathogens and reported significant antibacterial effects, particularly against resistant strains of Staphylococcus aureus .
  • Antiviral Efficacy :
    • In vitro studies demonstrated that the compound inhibits the replication of influenza virus by targeting the viral polymerase complex .
  • Mechanistic Insights :
    • Research indicates that the methylsulfinyl group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increased bioavailability .

Comparative Analysis with Other Pyrimidines

To understand the unique properties of Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-, it is useful to compare it with other related compounds:

Compound Name Structure Features Unique Aspects
4-MethylpyrimidineMethyl substitution at position 4Lacks sulfinyl group; primarily studied for basicity.
2-AminopyrimidineAmino group at position 2Exhibits different reactivity due to amino functionality.
5-FluorouracilFluorinated pyrimidine derivativeExtensively used in cancer therapy; different biological profile.

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- stands out due to its unique combination of functional groups that enhance its biological activity compared to simpler derivatives.

Q & A

Q. What are the standard synthetic routes for Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-, and how is reaction progress monitored?

The compound is typically synthesized via oxidation of 4,6-dimethyl-2-(methylthio)pyrimidine using hydrogen peroxide (H₂O₂) in acetic acid under controlled conditions (0–5°C). Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the conversion of the methylthio (-SMe) group to the methylsulfinyl (-SOCH₃) moiety. Excess H₂O₂ must be avoided to prevent over-oxidation to sulfone derivatives .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Key techniques include:

  • NMR spectroscopy : To verify methyl (δ 2.1–2.5 ppm) and sulfinyl (δ 3.2–3.5 ppm) groups.
  • Mass spectrometry (MS) : For molecular ion confirmation (m/z ≈ 186.23).
  • X-ray crystallography : To resolve the planar pyrimidine ring and intermolecular interactions (e.g., hydrogen bonds, π-stacking). SHELXL/SHELXS software is commonly used for refinement .

Q. What biological activities have been reported for this compound?

The methylsulfinyl group enhances interactions with enzymes like cyclooxygenase (COX) and kinases. Studies suggest anti-inflammatory and antimicrobial properties, likely due to its ability to disrupt protein-ligand binding via polar sulfinyl interactions .

Advanced Research Questions

Q. How can oxidation conditions be optimized to minimize sulfone byproduct formation during synthesis?

  • Temperature control : Maintain 0–5°C to slow over-oxidation.
  • Stoichiometric H₂O₂ : Use 1.1–1.2 equivalents to limit excess oxidant.
  • Real-time monitoring : Employ HPLC with UV detection at 254 nm to terminate the reaction at the sulfoxide stage. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) further isolates the target compound .

Q. How do crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?

X-ray diffraction reveals a planar pyrimidine ring (r.m.s. deviation < 0.05 Å) with intermolecular N–H⋯Cl and C–H⋯Cl hydrogen bonds forming a 2D network. Adjacent layers are stabilized by π–π interactions (centroid distance ≈ 3.55 Å). SHELXPRO software aids in modeling these interactions, particularly in twinned crystals or low-resolution datasets .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Purity validation : Use HPLC (>98% purity) and elemental analysis (C, H, N, S).
  • Assay standardization : Employ dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., COX-2) with positive controls (e.g., celecoxib).
  • Structural confirmation : Cross-validate with X-ray or DFT-optimized structures to rule out degradation products .

Q. How can computational modeling predict the sulfinyl group’s role in receptor selectivity?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess the sulfinyl group’s hydrogen-bond acceptor capacity. Comparative studies with sulfone or thioether analogs reveal its critical role in ETA receptor selectivity (e.g., binding affinity differences >100-fold) .

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